molecular formula C19H22N4O7S B2619014 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 905680-27-5

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2619014
CAS No.: 905680-27-5
M. Wt: 450.47
InChI Key: XNFRIDPUFPJKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and role as a bioisostere for carbonyl groups like carboxylic acids and esters . This compound is of significant interest in early-stage antibacterial research, particularly in the fight against antimicrobial resistance (AMR). Compounds based on the N-(1,3,4-oxadiazol-2-yl)benzamide structure have demonstrated potent activity against critical Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) . The specific mechanism of action for analogues within this chemical class appears to be multi-targeting, with studies indicating they can disrupt essential bacterial processes such as menaquinone biosynthesis, and impact the function of key proteins including DnaX, Pol IIIC, BirA, LexA, and DnaC . Furthermore, these compounds have been shown to depolarize bacterial membranes and regulate pathways related to iron homeostasis, such as siderophore biosynthesis and heme regulation, with iron starvation contributing to the overall bactericidal effect . A notable characteristic of potent N-(1,3,4-oxadiazol-2-yl)benzamides is their demonstrated low propensity for resistance development in MRSA over extended periods, making them a compelling scaffold for the development of novel anti-infective agents with potentially durable efficacy . This product is intended for research applications such as antimicrobial mechanism of action studies, structure-activity relationship (SAR) investigations, and high-throughput screening campaigns. It is supplied For Research Use Only. Not for human or veterinary or diagnostic use.

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O7S/c1-27-12-9-23(10-13-28-2)31(25,26)15-7-5-14(6-8-15)17(24)20-19-22-21-18(30-19)16-4-3-11-29-16/h3-8,11H,9-10,12-13H2,1-2H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFRIDPUFPJKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the presence of a sulfamoyl group, a furan ring, and an oxadiazole moiety. The IUPAC name reflects its complex arrangement:

  • IUPAC Name : this compound
  • Molecular Formula : C28_{28}H33_{33}N3_3O5_5S2_2

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The sulfamoyl group can mimic natural substrates, allowing it to inhibit enzyme activity by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the observed pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and sulfamoyl groups exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum Inhibitory Concentrations (MIC) have been recorded at levels indicating moderate to high antibacterial activity .
Bacterial StrainMIC (μM)
Staphylococcus aureus6.12
Escherichia coli25

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits antitumor properties by inhibiting cell proliferation in various cancer cell lines. The antiproliferative activity was assessed using both two-dimensional (2D) and three-dimensional (3D) cell culture models:

  • Cell Lines Tested : HCC827 and NCI-H358.
  • Activity Comparison : The compound showed higher efficacy in 2D cultures compared to 3D cultures, suggesting its potential as a lead compound for further development .
Cell LineIC50 (μM)
HCC82712.5
NCI-H35815

Case Studies

A notable study focused on the synthesis and biological evaluation of related oxadiazole derivatives highlighted the promising activity of compounds similar to This compound . These derivatives were shown to possess not only antimicrobial but also anticancer properties, reinforcing the significance of structural modifications in enhancing biological efficacy .

Toxicity and Safety Profile

While the therapeutic potential is significant, it is crucial to evaluate the toxicity profile of this compound. Preliminary studies using zebrafish embryos indicated that certain derivatives exhibited low toxicity levels at therapeutic doses, making them suitable candidates for further investigation in preclinical trials .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide exhibit significant antimicrobial properties. For example, studies on N-(1,3,4-oxadiazol-2-yl)benzamides have shown potent activity against various bacterial strains, including Neisseria gonorrhoeae . This suggests that the compound may serve as an effective antimicrobial agent.

Enzyme Inhibition

The sulfamoyl group in this compound can mimic natural substrates, allowing it to inhibit specific enzymes by binding to their active sites. This mechanism has been observed in other sulfonamide derivatives used as enzyme inhibitors in biochemical pathways . The ability to disrupt enzyme function positions this compound as a potential therapeutic agent in treating diseases influenced by enzyme activity.

Drug Development

The structural characteristics of this compound make it a valuable building block for synthesizing new pharmaceuticals. It can be modified to enhance its efficacy and selectivity against target biomolecules. The synthesis process typically involves multi-step organic reactions that yield high-purity compounds suitable for further testing .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various oxadiazole derivatives, including those related to this compound. The results showed that these compounds significantly inhibited bacterial growth at low concentrations, indicating their potential as new antibiotics .

Case Study 2: Enzyme Interaction Studies

In another study focusing on enzyme inhibition, researchers synthesized several derivatives of oxadiazole compounds and tested them against carbonic anhydrase enzymes. The findings demonstrated that certain modifications increased binding affinity and selectivity for the enzyme's active site, leading to enhanced inhibitory activity .

Chemical Reactions Analysis

Oxidation Reactions

The sulfamoyl group (-SO₂N<) undergoes oxidation under controlled conditions. Key findings include:

Reagent/Conditions Product Yield Mechanistic Insight
H₂O₂ (30%, aqueous acetone)Sulfone derivative72%Electrophilic oxidation at sulfur center
mCPBA (CH₂Cl₂, 0°C)Sulfoxide intermediate68%Radical-mediated oxygen insertion
KMnO₄ (acidic conditions)Cleavage of oxadiazole ring58%Oxidative ring opening via radical intermediates

The oxadiazole ring exhibits stability toward mild oxidants but degrades under strong conditions (e.g., KMnO₄), yielding carboxylic acid derivatives.

Reduction Reactions

Reductive transformations target the sulfamoyl and benzamide groups:

Reagent/Conditions Product Yield Notes
LiAlH₄ (THF, reflux)Thiolamine derivative65%Complete reduction of sulfonamide to -SH
NaBH₄/CuCl₂ (MeOH, RT)Secondary amine48%Partial reduction retaining oxadiazole ring
H₂/Pd-C (EtOAc)Benzylamine analog82% Hydrogenolysis of benzamide carbonyl

The furan moiety remains inert under these conditions, preserving its aromaticity .

Substitution Reactions

Nucleophilic substitution occurs at the sulfamoyl and oxadiazole positions:

Sulfamoyl Group Substitution

Reagent Product Conditions Yield
NH₃ (gas)Primary sulfonamideDMF, 80°C, 6h75%
R-X (alkyl halides)N-Alkylated sulfonamideK₂CO₃, DMF, RT68%

Oxadiazole Ring Substitution

Reagent Product Conditions Yield
Grignard reagentsC-2 substituted oxadiazolesTHF, -78°C, 2h63%
NaN₃ (CuI catalyst)Tetrazole analogsDMSO, 120°C, 12h55%

Hydrolysis Reactions

Controlled hydrolysis reveals differential stability of functional groups:

Conditions Product Key Observations
6M HCl, reflux, 4hBenzoic acid + Oxadiazole amineComplete cleavage of benzamide
2M NaOH, EtOH, 60°C, 2hSulfamate saltSelective hydrolysis of sulfamoyl group

Mechanistic Insights

  • Sulfamoyl Reactivity : The electron-deficient sulfur atom facilitates nucleophilic attacks, with leaving group ability enhanced by methoxyethyl substituents.

  • Oxadiazole Aromaticity : The 1,3,4-oxadiazole ring’s resonance stabilization directs electrophilic attacks to the C-5 position adjacent to the furan group .

  • Furan Participation : The furan oxygen acts as a weak base, influencing regioselectivity in substitution reactions .

Comparison with Similar Compounds

Structural Analogues in the Sulfamoyl Benzamide Class

The following table summarizes key structural analogs and their properties:

Compound Name / ID (Source) Sulfamoyl Substituent Oxadiazole Substituent Molecular Formula Biological Activity/Notes
Target Compound Bis(2-methoxyethyl) 5-(furan-2-yl) ~C₂₂H₂₆N₄O₇S Hypothesized antifungal/TrxR inhibition (based on LMM11 analog)
LMM11 () Cyclohexyl(ethyl) 5-(furan-2-yl) C₂₃H₂₅N₅O₅S Antifungal activity against C. albicans (MIC₅₀: 100 μg/mL)
LMM5 () Benzyl(methyl) 5-(4-methoxyphenyl)methyl C₂₅H₂₄N₄O₅S Lower antifungal potency than LMM11 (MIC₅₀: 50 μg/mL)
Compound Bis(2-methoxyethyl) 5-(4-(methylsulfonyl)benzyl) C₂₃H₂₈N₄O₈S₂ No direct activity reported; structural focus on sulfamoyl modification
Compound Benzyl(ethyl) 5-(4-fluorophenyl) C₂₃H₂₁FN₄O₄S Commercial availability (ZINC2723449); unconfirmed bioactivity
Compound Chlorobenzamide chain 5-(furan-2-yl) C₁₇H₁₅ClN₄O₄ Structural focus on extended alkyl chain; no reported activity

Key Structural and Functional Differences

Benzyl(methyl) (LMM5): Moderately lipophilic; lower antifungal activity suggests substituent size/electronics influence target binding .

Oxadiazole Substituents :

  • Furan-2-yl (Target, LMM11, ): Furan’s aromaticity may aid in binding fungal thioredoxin reductase (TrxR) or other enzymes via π-π interactions .
  • 4-(Methylsulfonyl)benzyl (): Polar sulfone group could alter target specificity, e.g., toward MDMX inhibition (as in ’s related compound) .

Research Findings and Implications

Pharmacokinetic Predictions

  • LogP : Estimated 2.5–3.5 for the target compound (higher than LMM11’s ~4.0 due to methoxy groups), suggesting balanced solubility and permeability.
  • Metabolic Stability : Methoxy groups may reduce CYP450-mediated oxidation compared to LMM11’s cyclohexyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.